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Compound of Interest

Compound Name: tert-Butyl diazoacetate

Cat. No.: B029166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

tert-butyl diazoacetate, a key reagent in organic synthesis, particularly in the formation of

carbenoids for cyclopropanation and other insertion reactions. This document summarizes

available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details

experimental protocols for its synthesis, and presents visualizations to aid in understanding its

structural features and synthetic pathway.

Spectroscopic Data
The following tables summarize the reported ¹H NMR spectroscopic data for tert-butyl
diazoacetate. While comprehensive ¹³C NMR and a detailed list of IR absorption peaks are not

readily available in the reviewed literature, characteristic IR absorptions can be predicted

based on the functional groups present in the molecule.

Table 1: ¹H NMR Spectroscopic Data of Tert-Butyl
Diazoacetate
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

4.61[1] Singlet 1H
Diazo proton (-

CH=N₂)
CDCl₃

1.49[1] Singlet 9H
tert-Butyl protons

(-C(CH₃)₃)
CDCl₃

1.46 Singlet 9H
tert-Butyl protons

(-C(CH₃)₃)
CDCl₃

Table 2: Predicted Infrared (IR) Absorption Data for Tert-
Butyl Diazoacetate

Functional Group
Characteristic Absorption
Range (cm⁻¹)

Expected Absorptions for
Tert-Butyl Diazoacetate

Diazo group (C=N=N) 2100 - 2200 (strong, sharp)

A strong, sharp peak is

expected in this region,

characteristic of the N≡N

stretching vibration.

Carbonyl group (C=O) 1750 - 1735 (ester, strong)

A strong absorption is

anticipated in this range due to

the ester carbonyl stretch.

C-H stretch (sp³) 3000 - 2850

Multiple peaks are expected in

this region corresponding to

the methyl groups of the tert-

butyl moiety.

C-O stretch (ester) 1300 - 1000

Absorptions corresponding to

the C-O single bond stretching

of the ester are expected.
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The most common and well-documented method for the synthesis of tert-butyl diazoacetate
is through a diazo transfer reaction. The following protocol is a summary of established

procedures.

Synthesis of Tert-Butyl Diazoacetate via Diazo Transfer
Reaction
This two-step process involves the initial formation of tert-butyl α-diazoacetoacetate followed by

deacetylation.

Step 1: Synthesis of tert-butyl α-diazoacetoacetate

In a suitable reaction vessel, dissolve tert-butyl acetoacetate and triethylamine in anhydrous

acetonitrile.

Cool the solution to 20°C.

Add p-toluenesulfonyl azide dropwise to the stirred solution over a period of 10-15 minutes.

The reaction is exothermic and the temperature will rise.

After the addition is complete, continue stirring the reaction mixture at room temperature for

approximately 2.5 hours.

Remove the solvent under reduced pressure.

Step 2: Deacetylation to form tert-butyl diazoacetate

Dissolve the crude tert-butyl α-diazoacetoacetate from Step 1 in methanol and cool the

solution to 2-3°C in an ice bath.

Prepare a solution of sodium methoxide in methanol.

Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution,

maintaining the temperature between 0-5°C.

After the addition, continue to stir the reaction mixture in the ice bath for an additional 30

minutes.
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The resulting tert-butyl diazoacetate can then be isolated and purified by distillation under

reduced pressure. Caution: Diazoacetic esters are potentially explosive and should be

handled with care, especially during distillation.

Visualizations
To further elucidate the structure and synthesis of tert-butyl diazoacetate, the following

diagrams are provided.

Synthesis Pathway

Molecular Structure and Spectroscopic Correlation
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Caption: Synthesis pathway and key spectroscopic correlations of tert-butyl diazoacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b029166?utm_src=pdf-body
https://www.benchchem.com/product/b029166?utm_src=pdf-body
https://www.benchchem.com/product/b029166?utm_src=pdf-body-img
https://www.benchchem.com/product/b029166?utm_src=pdf-body
https://www.benchchem.com/product/b029166?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. application.wiley-vch.de [application.wiley-vch.de]

To cite this document: BenchChem. [Spectroscopic Characterization of Tert-Butyl
Diazoacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029166#spectroscopic-data-nmr-ir-of-tert-butyl-
diazoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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